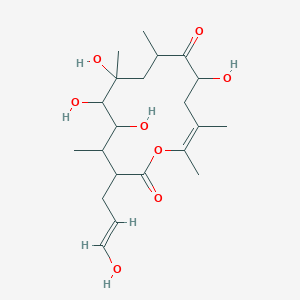
Paciforgine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paciforgine is a novel peptide that has garnered significant attention in the scientific community for its potential therapeutic applications. It has been synthesized using a unique method that involves solid-phase peptide synthesis. The peptide has been shown to have promising biochemical and physiological effects, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of paciforgine is not fully understood, but it is believed to act on specific receptors in the body. These receptors are involved in various physiological processes, such as pain perception and inflammation. Paciforgine has been shown to modulate these receptors, leading to its observed effects.
Effets Biochimiques Et Physiologiques
Paciforgine has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models, making it a potential candidate for the treatment of chronic pain conditions. Studies have also shown that it promotes wound healing and enhances the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of paciforgine for lab experiments is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in experiments. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on paciforgine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, studies could investigate its effects on other physiological processes, such as the cardiovascular system and the gastrointestinal tract. Finally, further research could focus on elucidating the mechanism of action of paciforgine, which would provide valuable insights into its potential therapeutic applications.
In conclusion, paciforgine is a promising peptide that has shown potential for various therapeutic applications. Its unique synthesis method and observed biochemical and physiological effects make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action, continued research could lead to the development of new treatments for a range of conditions.
Méthodes De Synthèse
Paciforgine is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.
Applications De Recherche Scientifique
Paciforgine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its effects on pain, inflammation, and wound healing. Studies have also explored its potential as a treatment for neurodegenerative diseases and cancer.
Propriétés
Numéro CAS |
136440-72-7 |
|---|---|
Nom du produit |
Paciforgine |
Formule moléculaire |
C21H34O8 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione |
InChI |
InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11- |
Clé InChI |
XJGKKCBILDDTEC-SQKGQWCESA-N |
SMILES isomérique |
CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O |
SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
SMILES canonique |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
Synonymes |
paciforgine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



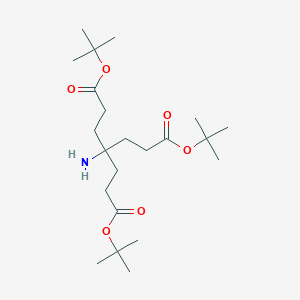
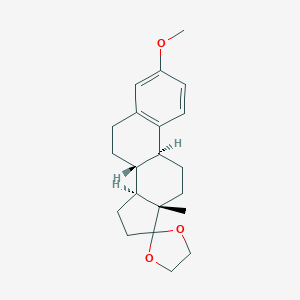
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
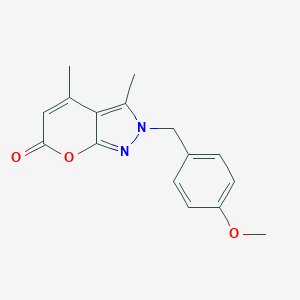
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
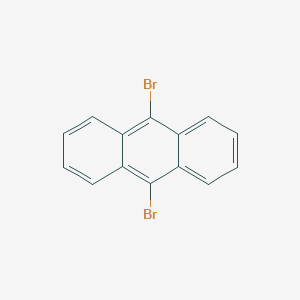
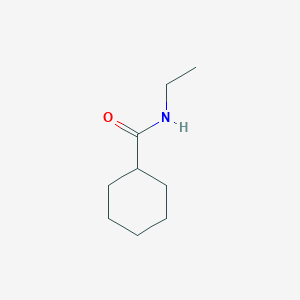
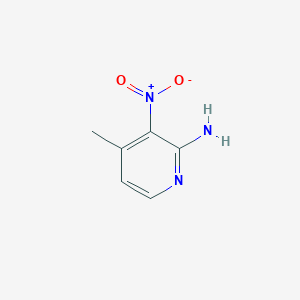
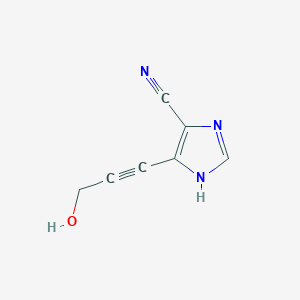
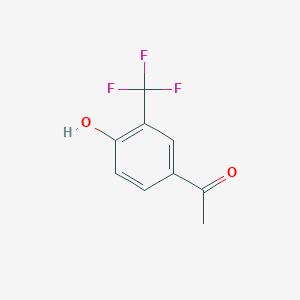


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
